molecular formula C18H19F3N4O3S B4737560 ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4737560
M. Wt: 428.4 g/mol
InChI Key: MCXIYBGZBBDEIP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling through various organic reactions. Common reagents and conditions used in these reactions include:

    Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Thiazole Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final coupling of the pyrazole and thiazole intermediates is achieved through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.

    Pathways: Biological pathways that are affected by the compound, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as other pyrazole-thiazole derivatives or trifluoromethyl-containing molecules.

    Uniqueness: The presence of both pyrazole and thiazole rings, along with the trifluoromethyl group, gives this compound distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-5-9-25(13(26)8-7-12-10-22-24(4)11(12)3)17-23-15(18(19,20)21)14(29-17)16(27)28-6-2/h5,7-8,10H,1,6,9H2,2-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXIYBGZBBDEIP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C=CC2=C(N(N=C2)C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)/C=C/C2=C(N(N=C2)C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 2-{ALLYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

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